Cas no 1691036-45-9 (2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid)

2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid
- 1691036-45-9
- EN300-1854880
-
- Inchi: 1S/C12H14O3/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15)
- InChI Key: HTMHBKFIKKAKLN-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)CC1C=C(C)C(C)=CC=1C
Computed Properties
- Exact Mass: 206.094294304g/mol
- Monoisotopic Mass: 206.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.4Ų
- XLogP3: 2.4
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854880-0.25g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1854880-0.5g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1854880-5g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1854880-10g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1854880-2.5g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1854880-5.0g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1854880-10.0g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1854880-1.0g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1854880-0.1g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1854880-1g |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid |
1691036-45-9 | 1g |
$557.0 | 2023-09-18 |
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Additional information on 2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid
Introduction to 2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid (CAS No. 1691036-45-9) and Its Emerging Applications in Chemical and Pharmaceutical Research
2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid, identified by the Chemical Abstracts Service registry number 1691036-45-9, is a specialized organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced material systems.
The molecular structure of 2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid consists of a propanoic acid moiety substituted with a 2,4,5-trimethylphenyl group at the α-position relative to the carboxylic acid functionality. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly relevant for its utility in synthetic chemistry and drug design. The presence of multiple methyl groups enhances lipophilicity while maintaining a degree of solubility in polar solvents, making it adaptable for diverse biochemical interactions.
In recent years, the compound has been explored for its potential role in medicinal chemistry. Its structural motif is reminiscent of key pharmacophores found in several bioactive molecules, suggesting that it may serve as a precursor or scaffold for the synthesis of new drugs. Specifically, researchers have been investigating its derivatives as candidates for modulating enzyme activity and receptor binding. Preliminary studies indicate that modifications to the phenyl ring or the carboxylic acid group could yield compounds with enhanced pharmacological profiles.
The CAS No. 1691036-45-9 provides a standardized identifier for this compound, facilitating its accurate referencing in scientific literature and industrial applications. This systematic naming ensures clarity and precision in communication among researchers and manufacturers involved in chemical synthesis and pharmaceutical development. The compound’s unique structure also makes it an interesting subject for computational chemistry studies, where molecular modeling can predict its behavior in different environments.
One of the most compelling aspects of 2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid is its versatility as a building block in organic synthesis. Its reactive sites—the α-carbon adjacent to the carbonyl group and the aromatic ring—can be selectively functionalized through various chemical reactions such as condensation, oxidation, or alkylation. These reactions open up pathways to create a library of derivatives with tailored properties for specific applications.
Recent advancements in green chemistry have also highlighted this compound’s potential as a sustainable intermediate. Researchers are exploring methods to synthesize 2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid using environmentally friendly protocols that minimize waste and energy consumption. Such efforts align with global initiatives to promote sustainable practices in chemical manufacturing and pharmaceutical production.
In the realm of material science, the unique physicochemical properties of this compound have been leveraged in the development of advanced polymers and coatings. Its ability to form stable complexes with other molecules makes it useful in designing materials with enhanced durability or specific functional characteristics. For instance, it has been investigated as a component in high-performance resins that exhibit improved thermal stability or mechanical strength.
The pharmaceutical industry has shown particular interest in exploring 2-oxo-3-(2,4,5-trimethylphenyl)propanoic acid as a potential therapeutic agent or adjuvant. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets in ways that could be therapeutically beneficial. While comprehensive clinical trials are still needed to validate these hypotheses, preclinical studies have provided encouraging insights into its biological activity.
Moreover, the compound’s stability under various storage conditions makes it suitable for industrial-scale production without significant degradation concerns. This reliability is crucial for pharmaceutical applications where consistency in product quality is paramount. Manufacturers are also examining its compatibility with existing synthetic processes to ensure seamless integration into large-scale production lines.
The growing body of research on CAS No. 1691036-45-9 underscores its significance as a multifunctional chemical entity with broad applicability across multiple disciplines. As synthetic methodologies continue to evolve and computational tools become more sophisticated, further opportunities for utilizing this compound will undoubtedly emerge.
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